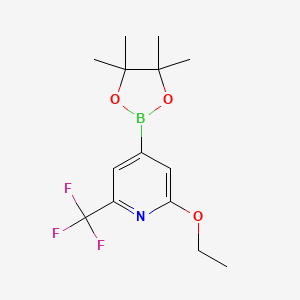

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C7H15BO3 and a molecular weight of 158 . It is a clear liquid that is colorless to almost colorless .

Synthesis Analysis

This compound can be synthesized from Pinacol and Trimethyl borate . It is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Physical And Chemical Properties Analysis

“2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has a boiling point of 120°C at 228mm and a density of 0.9642 g/mL at 25 °C . It has a refractive index of 1.4096 . It is sensitive to moisture .科学的研究の応用

Overview

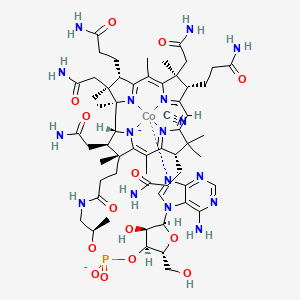

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a compound of interest in various scientific research areas due to its potential applications in pharmacology, chemistry, and material science. This summary highlights significant research findings related to this compound, focusing on its applications outside of direct drug use, dosages, and side effects, as per the requirements.

Pharmacophore Design in Drug Discovery

One significant application of related pyridine derivatives is in the design of pharmacophores, specifically as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. Research indicates the potential of pyridine derivatives to act as selective inhibitors by binding to the adenosine 5'-triphosphate (ATP) pocket, suggesting that modifications to the pyridine ring can improve both inhibitory activity and selectivity for p38 over other kinases. This insight is critical for developing more effective anti-inflammatory drugs (Scior et al., 2011).

Chemistry and Properties of Pyridine Derivatives

In the field of coordination chemistry, pyridine derivatives demonstrate fascinating variability and complexation properties. Studies have extensively reviewed the chemistry and applications of compounds containing pyridine derivatives, highlighting their role in forming complex compounds with significant spectroscopic, structural, magnetic, biological, and electrochemical properties. This underscores the versatility of pyridine derivatives in developing new materials and catalysts (Boča et al., 2011).

Environmental and Material Science Applications

Research into pyridine derivatives extends into environmental science, where they are studied for their potential as redox mediators in the treatment of organic pollutants. These compounds can enhance the efficiency of enzymatic degradation of recalcitrant pollutants, offering a promising approach to wastewater treatment and pollution remediation. The application of redox mediators can significantly increase the range of substrates and degradation efficiency, highlighting the environmental significance of pyridine derivatives (Husain & Husain, 2007).

Safety and Hazards

作用機序

Target of Action

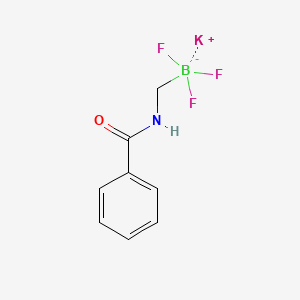

Organoboron compounds like this are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, targeting electrophilic carbon atoms in other molecules.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boron atom in the compound forms a bond with a palladium catalyst, and the organic group attached to the boron atom is transferred to the palladium .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it participates is a crucial method for forming carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds .

Result of Action

The result of the compound’s action in a Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst . The reaction is also sensitive to moisture and oxygen, so it is often carried out under inert conditions .

特性

IUPAC Name |

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF3NO3/c1-6-20-11-8-9(7-10(19-11)14(16,17)18)15-21-12(2,3)13(4,5)22-15/h7-8H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELJGVUNDSVSCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OCC)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682269 |

Source

|

| Record name | 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256359-30-4 |

Source

|

| Record name | Pyridine, 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B577464.png)